molecular formula C27H25ClN2O3 B7745365 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one

8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B7745365
M. Wt: 460.9 g/mol
InChI Key: PYPZPBCLWOOIKU-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a compound known for its ability to activate the contractile activity of intestinal smooth muscles. It exhibits reversible M2 cholinomimetic properties, making it a significant compound in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic rings or the piperazine moiety.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and mechanistic studies.

    Biology: Investigated for its effects on smooth muscle contractility and cholinergic neuron function.

    Medicine: Explored as a potential therapeutic agent for conditions involving gastrointestinal motility disorders.

    Industry: Utilized in the development of pharmacological tools and drug candidates

Mechanism of Action

The compound exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) of the M2 subtype. This binding increases the amplitude of acetylcholine-induced contractions in smooth muscles. The effect is reversible and can be inhibited by M2 subtype inhibitors such as AF-DX 116 .

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c28-24-9-5-4-8-20(24)23-18-33-27-21(26(23)32)10-11-25(31)22(27)17-30-14-12-29(13-15-30)16-19-6-2-1-3-7-19/h1-11,18,31H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPZPBCLWOOIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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